[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol
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Overview
Description
[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol, commonly known as geraniol, is a naturally occurring monoterpenoid and an alcohol. It is primarily found in essential oils of several aromatic plants, including rose, citronella, and palmarosa. Geraniol is widely used in the fragrance and flavor industries due to its pleasant rose-like scent. Additionally, it has applications in the pharmaceutical and agricultural sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Geraniol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed hydration of myrcene. This reaction typically uses sulfuric acid as a catalyst and proceeds under mild conditions to yield geraniol.
Another method involves the isomerization of linalool, which can be achieved using acidic catalysts such as alumina or zeolites. This process requires elevated temperatures and careful control of reaction conditions to ensure high selectivity for geraniol.
Industrial Production Methods
Industrial production of geraniol often relies on the extraction from natural sources. Essential oils containing geraniol are obtained through steam distillation of plants like rose and citronella. The extracted oils are then subjected to fractional distillation to isolate pure geraniol.
Chemical Reactions Analysis
Types of Reactions
Geraniol undergoes various chemical reactions, including:
Oxidation: Geraniol can be oxidized to form geranial (citral) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of geraniol can yield citronellol, a related monoterpenoid alcohol.
Substitution: Geraniol can participate in substitution reactions, such as esterification with acetic anhydride to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acetic anhydride in the presence of a catalytic amount of sulfuric acid.
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
Scientific Research Applications
Geraniol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties. It has shown effectiveness against a variety of pathogens.
Medicine: Investigated for its potential anticancer properties. Geraniol has been found to inhibit the growth of certain cancer cells.
Industry: Used as a natural insect repellent and in the formulation of perfumes and flavors.
Mechanism of Action
Geraniol exerts its effects through multiple mechanisms:
Antimicrobial Action: Disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer Action: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Insect Repellent: Interferes with the olfactory receptors of insects, deterring them from approaching treated surfaces.
Comparison with Similar Compounds
Geraniol is similar to other monoterpenoid alcohols such as linalool, citronellol, and nerol. it is unique in its strong rose-like scent and its broad spectrum of biological activities.
Similar Compounds
Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender.
Citronellol: A monoterpenoid alcohol with a citrus scent, used in insect repellents.
Nerol: An isomer of geraniol with a similar structure but different olfactory properties.
Geraniol stands out due to its versatility and effectiveness in various applications, making it a valuable compound in multiple fields.
Properties
CAS No. |
97890-07-8 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S,3E)-3,7-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7+/t10-/m0/s1 |
InChI Key |
RJSWINAXCPBTMV-PCYYEKQGSA-N |
Isomeric SMILES |
C[C@@H](/C(=C/CC=C(C)C)/C)O |
Canonical SMILES |
CC(C(=CCC=C(C)C)C)O |
Origin of Product |
United States |
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